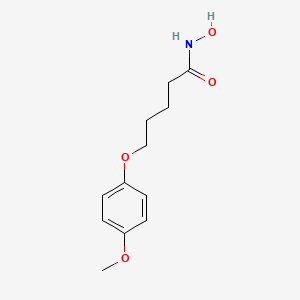

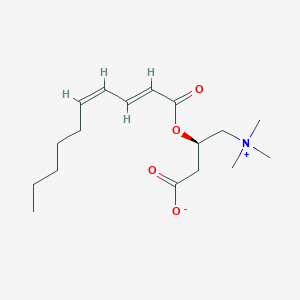

5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Finasteride derivatives involves multiple chemical reactions, starting from basic steroid precursors. One common route starts with 3β-Hydroxypregn-5-en-20-one, undergoing bromoform reaction, esterification reaction, oxidation reaction, reduction reaction, and amination reaction. The final step typically involves dehydrogenation at the 1,2-position with iodination and iodine removal to yield the target compound (Zang Hong-xia, 2009). Another synthesis route avoids expensive reagents by using pregnenolone as a starting material, with subsequent reactions leading to the desired Finasteride derivative (Zheng-Neng Jin, 2003).

Molecular Structure Analysis

Computational studies on the molecular structure of Finasteride have shown detailed insights into its conformation, electronic excited-state calculations, and geometry optimization. These studies reveal the active charged groups in the molecule, suggesting probable interactions with the 5α-reductase receptor (I. Otuokere & C. Alisa, 2014).

Chemical Reactions and Properties

The Finasteride molecule undergoes various chemical reactions, including oxidation, ammoniumation, dehydration, and dehydrogenation, to achieve its final structure. These reactions contribute to its ability to inhibit the 5α-reductase enzyme, significantly reducing dihydrotestosterone (DHT) levels, a key factor in BPH and male pattern baldness (Zhong-Xing Jiang et al., 2005).

Physical Properties Analysis

The physical properties of Finasteride and its derivatives, such as solubility, melting point, and crystalline form, play a crucial role in its pharmacokinetics and pharmacodynamics. Studies on Finasteride solvates have revealed various crystalline forms and their desolvation behavior, crucial for understanding its stability and formulation (Nathan C. Schultheiss et al., 2009).

Chemical Properties Analysis

The chemical properties of Finasteride, including its reactivity, stability, and interactions with biological molecules, determine its effectiveness as a drug. The metabolism of Finasteride involves the conversion into several metabolites, indicating the pathways through which it exerts its pharmacological effects. These metabolites are formed through processes like hydroxylation and oxidation, mediated by liver enzymes (Y. Ishii et al., 1994).

科学的研究の応用

Determination and Validation of Finasteride Impurities

Pharmaceutical use of finasteride has been well documented, focusing on the presence of trace amounts of related substances (impurities) which may influence therapeutic efficacy and safety. A study developed a quantification method for three impurities of finasteride using high-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector. This method could be suitable for not only the separation and determination of processed impurities to monitor reactions but also for the quality assurance of finasteride and its related substances (Cucu et al., 2020).

Pharmacological Effects of Finasteride

Finasteride's role in treating benign prostatic hyperplasia (BPH) and male pattern hair loss (androgenetic alopecia) is attributed to its mechanism of selectively inhibiting the enzyme 5 alpha-reductase. This action reduces prostatic dihydrotestosterone (DHT) levels and prostate size, showing improvements in peak urinary flow rate and urological symptoms. The necessity of long-term therapy to maintain these effects highlights the importance of finasteride in managing these conditions without specifying the direct relevance of the compound (Peters & Sorkin, 1993).

特性

CAS番号 |

104214-18-8 |

|---|---|

製品名 |

5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester |

分子式 |

C₂₀H₂₉NO₃ |

分子量 |

331.45 |

同義語 |

(17β)-4-Azaandrost-5-ene-17-carboxylic Acid Methyl Ester; _x000B_1H-Indeno[5,4-f]quinoline, 4-azaandrost-5-ene-17-carboxylic Acid Deriv.; _x000B_4-Aza-3-oxo-5-androstene-17β-carboxylic Acid Methyl Ester; Methyl 4-aza-3-oxo-5-androstene-17β-carboxylate; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)